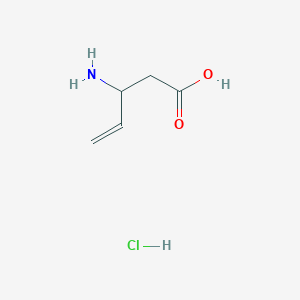
(+/-)-3-Aminopent-4-enoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(+/-)-3-Aminopent-4-enoic acid hydrochloride” is a derivative of pentenoic acid, which is a mono-carboxylic acid whose molecule has an unbranched chain of five carbons connected by three single bonds and one double bond . The “(+/-)” notation indicates that the compound may exist in two stereoisomers, or forms that are mirror images of each other.
Synthesis Analysis
While specific synthesis methods for “(+/-)-3-Aminopent-4-enoic acid hydrochloride” are not available, similar compounds are often synthesized through various methods including classical pyrolysis, microwave irradiation, and hydrothermal treatment .Molecular Structure Analysis
The molecular structure of pentenoic acid, a related compound, consists of a five-carbon chain with a carboxylic acid group at one end and a double bond between the second and third carbons . The “3-Amino” part of “(+/-)-3-Aminopent-4-enoic acid hydrochloride” suggests that an amino group is attached to the third carbon in the chain.Scientific Research Applications
Stereoselective Synthesis
The stereoselective synthesis of γ‐fluorinated α‐amino acids demonstrates the utility of (+/-)-3-Aminopent-4-enoic acid hydrochloride in the preparation of biologically active compounds. For instance, the synthesis of (+)-(S)-2-Amino-4-fluorobutanoic acid and its derivatives illustrates the compound's role in generating fluorinated amino acids with high enantiomeric excess, a crucial aspect in medicinal chemistry for drug development (Laue, Kröger, Wegelius, & Haufe, 2000).
Enzymatic Resolution
The enzymatic resolution of derivatives of 2-amino-4-pentenoic acid showcases its importance in producing stereochemically complex molecules. This process leads to the efficient production of hydroxyproline derivatives, which are significant in peptide synthesis and have applications in pharmaceuticals (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).
Corrosion Inhibition
Research on the inhibition performance of organic compounds on mild steel in hydrochloric acid medium reveals the potential application of related amino acids in corrosion science. This area of study is crucial for developing new materials with enhanced corrosion resistance, which has broad industrial applications (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Biosynthesis of Natural Products
The compound's relevance extends to the biosynthesis of natural products, such as in the study of cyclodepsipeptides and their bioactivities. These compounds have a range of biological activities, making them of interest for pharmaceutical applications. The synthesis of enniatins, for example, illustrates the use of amino acid derivatives in generating bioactive compounds (Feifel, Schmiederer, Hornbogen, Berg, Süssmuth, & Zocher, 2007).
Organocatalysis
The asymmetric organocatalysis of cycloaddition reactions presents another facet of (+/-)-3-Aminopent-4-enoic acid hydrochloride's applications. This research demonstrates its potential in catalyzing enantioselective reactions, a critical process in the synthesis of complex organic molecules (Harmata, Ghosh, Hong, Wacharasindhu, & Kirchhoefer, 2003).
Mechanism of Action
Target of Action
The primary target of 3-aminopent-4-enoic acid hydrochloride is glutamate decarboxylase (GAD) . GAD is an enzyme responsible for the decarboxylation of glutamate to gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.
Mode of Action
3-Aminopent-4-enoic acid hydrochloride acts as an inhibitor of GAD . By inhibiting this enzyme, it disrupts the conversion of glutamate to GABA, leading to an increase in glutamate levels and a decrease in GABA levels. This imbalance can result in increased neuronal excitability.
Biochemical Pathways
The compound affects the GABAergic pathway . By inhibiting GAD, it disrupts the synthesis of GABA from glutamate, which can lead to an overexcitation of neurons due to the decreased inhibitory effect of GABA. This overexcitation can potentially lead to seizures.
Result of Action
The inhibition of GAD by 3-aminopent-4-enoic acid hydrochloride leads to a decrease in GABA synthesis, resulting in an increase in neuronal excitability. This can manifest as convulsant activity , making the compound useful in research for inducing epileptic seizures .
properties
IUPAC Name |
3-aminopent-4-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-2-4(6)3-5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGJHUHMBNIQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

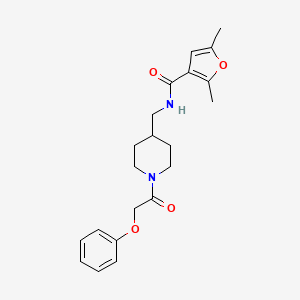
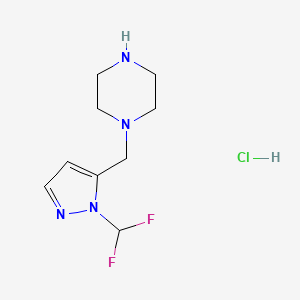

![N-(3-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2765499.png)

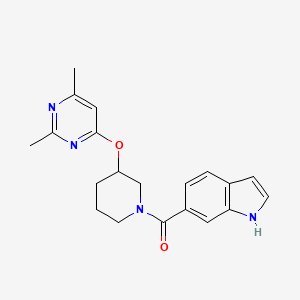

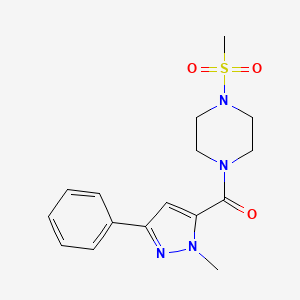

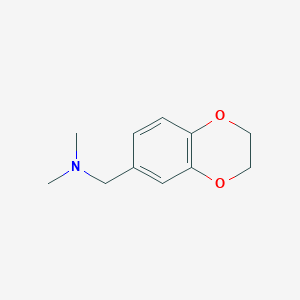
![1-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pent-4-en-1-one](/img/structure/B2765508.png)
![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B2765509.png)

